Scaffold-Level Potency and Selectivity Advantage of 7-Deazapurine over Purine in TNNI3K Inhibition
In a direct head-to-head study optimizing TNNI3K inhibitors, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) heterocycle was identified as a superior template compared to the corresponding purine scaffold . Systematic elaboration of the 7-deazapurine core led to compounds with dramatic improvements in potency and selectivity relative to the initial purine-based lead.
| Evidence Dimension | Biochemical potency (fold improvement) and general kinase selectivity |
|---|---|
| Target Compound Data | Potency improvement: >1000-fold. General kinase selectivity improvement: 10-fold. |
| Comparator Or Baseline | Purine scaffold-based inhibitor (3-((9H-purin-6-yl)amino)-N-methyl-benzenesulfonamide) |
| Quantified Difference | >1000-fold increase in potency and 10-fold improvement in general kinase selectivity for the optimized 7-deazapurine derivatives. |
| Conditions | In vitro biochemical assays against TNNI3K and a panel of kinases. |
Why This Matters
This demonstrates that for TNNI3K-targeted programs, the 7-deazapurine scaffold provides a fundamentally more productive starting point than a purine, enabling >1000-fold more potent leads and significantly cleaner selectivity profiles.
